molecular formula C25H23FN4O3S3 B2378765 3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 422299-93-2

3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2378765
CAS No.: 422299-93-2
M. Wt: 542.66
InChI Key: POONIUOGKSIPQM-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a complex organic compound that belongs to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes ethoxyphenyl, fluorophenyl, and pyrrolidinylethyl groups

Preparation Methods

The synthesis of 3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the thiazolopyrimidine core, followed by the introduction of the ethoxyphenyl, fluorophenyl, and pyrrolidinylethyl groups through various chemical reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the compound, using reagents like hydrogen or halogens.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

When compared to other similar compounds, 3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 4-(3-Fluorophenyl)-2-methyl-4-oxobutanenitrile
  • 2-(4-Fluorophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate

These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different chemical and biological properties.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O3S3/c1-2-33-19-11-9-17(10-12-19)29-22-21(36-25(29)34)23(32)30(18-7-5-16(26)6-8-18)24(27-22)35-15-20(31)28-13-3-4-14-28/h5-12H,2-4,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POONIUOGKSIPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)N4CCCC4)C5=CC=C(C=C5)F)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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